1-(2-Bromophenyl)-4,4-dimethylpentan-3-one
Overview
Description
1-(2-Bromophenyl)-4,4-dimethylpentan-3-one is an organic compound characterized by a bromophenyl group attached to a ketone functional group within a 4,4-dimethylpentan-3-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 2-bromobenzene with 4,4-dimethylpentan-3-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent derived from 2-bromobenzene can be reacted with an appropriate ketone precursor to form the target compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Large-scale reactions may involve continuous flow reactors and advanced purification techniques to ensure product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often requiring elevated temperatures and strong bases.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Amines, ethers, or other substituted phenyl derivatives.
Scientific Research Applications
1-(2-Bromophenyl)-4,4-dimethylpentan-3-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromophenyl)-4,4-dimethylpentan-3-one exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-(2-Bromophenyl)-4,4-dimethylpentan-3-one is similar to other bromophenyl ketones, but its unique structure sets it apart. Some similar compounds include:
2-Bromoacetophenone: Similar in having a bromophenyl group attached to a ketone.
1-(2-Bromophenyl)cyclopropanecarboxylic acid: Another bromophenyl derivative with a different ring structure.
(2-Bromophenyl)thiourea: A bromophenyl compound with a thiourea group.
These compounds share the bromophenyl moiety but differ in their functional groups and overall structures, leading to different chemical properties and applications.
Properties
IUPAC Name |
1-(2-bromophenyl)-4,4-dimethylpentan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c1-13(2,3)12(15)9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYOFMHRKRNDOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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